molecular formula C9H18N2O B3121129 1-Isopropylpiperidine-4-carboxamide CAS No. 280115-83-5

1-Isopropylpiperidine-4-carboxamide

Cat. No. B3121129
M. Wt: 170.25 g/mol
InChI Key: HHDOKHDZYBOLAM-UHFFFAOYSA-N
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Description

1-Isopropylpiperidine-4-carboxamide (IPPC) is an organocarboxamide that has been found to have a variety of biochemical, physiological, and therapeutic effects. It is a synthetic compound that is used in a range of laboratory experiments, as well as in some therapeutic applications. In

Scientific Research Applications

Synthesis and Biological Activity

  • Carboxamide Derivatives in Cytotoxic Activity : Carboxamide derivatives, like benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, have been studied for their cytotoxic activity. These compounds, especially the 1- and 11-carboxamides, showed reasonable cytotoxicity against certain cell lines, suggesting potential applications in cancer therapy (Deady et al., 2000).

  • Inhibitors of CDPK1 from Parasites : Carboxamide scaffolds have been used to create selective inhibitors of calcium-dependent protein kinase-1 from parasites like Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed low nanomolar potencies and submicromolar activities in cell proliferation assays, indicating their potential in treating parasitic infections (Zhang et al., 2014).

  • Optically Active Carboxamides with Amino Acid Motives : Optically active carboxamides, featuring amino acid residues, have been synthesized for potential use as N-chelating ligands in various chemical reactions. These compounds may have applications in synthetic chemistry and pharmaceutical development (Sívek et al., 2008).

Antiviral and Antitumor Properties

  • Thiazole C-nucleosides in Antiviral Activity : Compounds like 2-D-ribofuranosylthiazole-4-carboxamide have shown significant antiviral activity against various viruses. This study highlights the potential of carboxamide compounds in the development of new antiviral drugs (Srivastava et al., 1977).

  • Small Molecules Targeting DNA Structures : Novel 9‐aminoacridine carboxamides have been synthesized and studied for their effects on various DNA structures. These compounds show a range of biological activities and could be significant in the development of antitumor agents (Howell et al., 2012).

Pharmaceutical Applications

  • Carboxamide-Pyridine N-Oxide in Crystal Engineering : The carboxamide-pyridine N-oxide synthon has been used in crystal engineering, demonstrating its potential in synthesizing pharmaceutical cocrystals and improving drug properties (Reddy et al., 2006).

  • Synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-carboxamide : This compound, a selective Met kinase inhibitor, has shown efficacy in tumor models, indicating its potential as an anticancer agent (Schroeder et al., 2009).

properties

IUPAC Name

1-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDOKHDZYBOLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpiperidine-4-carboxamide

Synthesis routes and methods

Procedure details

Prepared from isonipecotamide (2.0 g, 15.6 mmol), 2-iodopropane (3.10 mL, 31.2 mmol) of potassium carbonate and (2.15 g, 5.6 mmol) according to the procedure used for Example 8 (Step A) to give 2.5 g of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Lopopolo, F Fiorella, M de Candia, O Nicolotti… - European Journal of …, 2011 - Elsevier
New chloro-substituted biarylmethoxyphenyl piperidine-4-carboxamides were synthesized and assayed in vitro as inhibitors of the blood coagulation enzymes factor Xa (fXa) and …
Number of citations: 23 www.sciencedirect.com
BD Belviso, R Caliandro, M de Candia… - Journal of Medicinal …, 2014 - ACS Publications
… Our experimental fragment deconstruction study highlighted a long-range binding cooperative effect between the 1-isopropylpiperidine-4-carboxamide S3/S4 binder and the C3-alkyl-…
Number of citations: 12 pubs.acs.org
R Purgatorio, N Gambacorta, M de Candia, M Catto… - Molecules, 2021 - mdpi.com
Recently, the direct thrombin (thr) inhibitor dabigatran has proven to be beneficial in animal models of Alzheimer’s disease (AD). Aiming at discovering novel multimodal agents …
Number of citations: 7 www.mdpi.com
M de Candia, F Fiorella, G Lopopolo… - Journal of Medicinal …, 2013 - ACS Publications
The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described. Starting from a …
Number of citations: 32 pubs.acs.org
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com

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